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Introduction

PF-04634817 is a small molecule, orally bioavailable dual antagonist of the C-C chemokine
receptors CCR2 and CCR5. These receptors, and their respective primary ligands
(CCL2/MCP-1 for CCR2, and CCL5/RANTES for CCR5), are integral components of the
inflammatory cascade, mediating the recruitment and infiltration of monocytes, macrophages,
and T-cells to sites of inflammation.[1] Given their role in various inflammatory and fibrotic
diseases, simultaneous inhibition of both CCR2 and CCR5 presents a compelling therapeutic
strategy. This technical guide provides a comprehensive overview of the in vivo effects of PF-
04634817, summarizing key preclinical and clinical findings, detailing experimental
methodologies, and visualizing relevant biological pathways and workflows.

Core Mechanism of Action: CCR2/CCRS5 Signaling

CCR2 and CCR5 are G-protein coupled receptors (GPCRSs) that, upon ligand binding, initiate a
cascade of intracellular signaling events. This ultimately leads to cellular responses such as
chemotaxis, activation, and proliferation of immune cells. The inhibition of these receptors by
PF-04634817 is intended to disrupt these processes, thereby reducing the inflammatory
response in disease states.

Signaling Pathway of CCR2 and CCR5
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Caption: Simplified signaling cascade of CCR2 and CCR5 leading to inflammatory responses.
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Preclinical In Vivo Studies

A key preclinical study investigated the efficacy of PF-04634817 in a mouse model of
progressive diabetic nephropathy.[2]

Experimental Protocol: Diabetic Nephropathy in Nos3-
deficient Mice

Animal Model: Male endothelial nitric oxide synthase (Nos3)-deficient mice on a C57BL/6
background were used. These mice develop hypertension, a key feature of human diabetic
nephropathy.[3][4]

Induction of Diabetes: Diabetes was induced by five daily low-dose injections of streptozotocin
(ST2).

Treatment Groups:

o Early Intervention: Diabetic mice received chow containing PF-04634817 (30 mg/kg/day)
starting two weeks after STZ injection and continuing for 13 weeks.

o Late Intervention: Diabetic mice received PF-04634817 in their chow starting eight weeks
after STZ injection and continuing for seven weeks.

o Control Groups: Included non-diabetic and untreated diabetic Nos3-deficient mice.
Key Parameters Measured:

e Albuminuria: Assessed by the urine albumin-to-creatinine ratio (ACR).

e Renal Function: Measured by plasma cystatin-C levels.

o Renal Histology: Glomerulosclerosis was evaluated by quantitative image analysis of
collagen type IV immunostaining. Podocyte loss was also assessed.

 Inflammation Markers: Kidney mRNA levels of proinflammatory and profibrotic markers were
measured by PCR.
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Preclinical Workflow
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Caption: Experimental workflow for the preclinical evaluation of PF-04634817.

Preclinical Efficacy Data
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Parameter

Untreated Diabetic
Control

Early Intervention
with PF-04634817

Key Finding

Urine Albumin-to-
Creatinine Ratio
(ACR)

6- to 10-fold increase
post-STZ

Significant reduction

from peak levels

PF-04634817 reduced

albuminuria.[5]

Plasma Cystatin-C

Significantly increased

Rise was substantially

reduced

Improved renal
function with

treatment.[3]

Podocyte Loss

Significant loss

observed

Significant protection

against loss

PF-04634817

preserved podocytes.

[3]

Glomerulosclerosis
(Collagen 1V)

Increased deposition

Reduced collagen

deposition

Attenuation of renal
fibrosis.[3]

Clinical In Vivo Studies

PF-04634817 has been evaluated in Phase | and Phase Il clinical trials for diabetic

nephropathy and diabetic macular edema. While detailed pharmacokinetic data from Phase |
studies in healthy volunteers (NCT0109887, NCT01140672, NCT01247883, NCT01791855)
are not fully published, the Phase Il studies provide valuable efficacy and safety information.[1]

Phase Il Study in Diabetic Nephropathy

Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-

group study.[1]

Patient Population: 226 adult subjects with type 2 diabetes and overt nephropathy (urinary
albumin-to-creatinine ratio [UACR] =300 mg/g) on standard of care (ACE inhibitor or ARB

therapy).[6]

Dosing:

e PF-04634817: 150 mg or 200 mg orally, once dalily.

e Matching placebo.
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Primary Endpoint: Change from baseline in UACR at week 12.

Parameter

Placebo

PF-04634817

Outcome

Placebo-Adjusted
Reduction in UACR at
Week 12

8.2% (ratio 0.918;
95% credible interval:
0.75-1.09)

Modest, but not
statistically significant,
reduction in

albuminuria.[6]

Proportion of Subjects
with 250% UACR

Reduction

6.8% (3 of 44)

10.2% (13 of 128)

Numerically higher
response rate with
PF-04634817.[1]

Serum MCP-1

No significant change

Marked and sustained

increase

Evidence of CCR2

target engagement.[1]

Absolute Monocytes

No significant change

Sustained reduction

Pharmacodynamic
evidence of CCR2
inhibition.[1]

Despite the evidence of target engagement, the modest efficacy led to the discontinuation of

clinical development for this indication.[6]

Phase Il Study in Diabetic Macular Edema

A separate Phase Il study evaluated PF-04634817 in patients with diabetic macular edema.
The study did not meet its primary endpoint of non-inferiority to ranibizumab in improving best-
corrected visual acuity.

Pharmacodynamic Assessment Methodologies

The in vivo effects of PF-04634817 were confirmed through various pharmacodynamic assays.

Ex Vivo Phospho-ERK (p-ERK) Assay for CCR2
Inhibition
This assay measures the phosphorylation of extracellular signal-regulated kinase (ERK), a

downstream signaling molecule in the CCR2 pathway. Inhibition of CCL2-induced ERK
phosphorylation in patient-derived cells demonstrates target engagement.[1]
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Generalized Protocol:

o Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood
samples collected from subjects.

» Antagonist Pre-incubation: Pre-incubate the isolated PBMCs with PF-04634817 at various
concentrations.

o Agonist Stimulation: Stimulate the cells with a known concentration of CCL2 (e.g., the EC80
concentration) to induce CCR2 signaling.

e Cell Lysis: Lyse the cells to release intracellular proteins.

e p-ERK Detection: Quantify the levels of phosphorylated ERK in the cell lysates using a
sensitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF)
assay.[7][8]

o Data Analysis: Determine the inhibitory concentration (IC50) of PF-04634817 by plotting the
reduction in p-ERK signal against the drug concentration.

CCRS5 Receptor Internalization Assay

This assay assesses the ability of PF-04634817 to block the ligand-induced internalization of
the CCRS5 receptor from the cell surface.

Generalized Protocol:
e Cell Culture: Use a cell line expressing CCR5 (e.g., CHO or THP-1 cells).[9]
e Antagonist Treatment: Treat the cells with PF-04634817.

e Ligand Challenge: Add a CCR5 ligand (e.g., CCL5/RANTES) to induce receptor
internalization.[10]

o Cell Surface Staining: Stain the cells with a fluorescently labeled antibody that specifically
binds to an extracellular epitope of CCR5.
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» Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the mean
fluorescence intensity, which corresponds to the number of CCR5 receptors remaining on
the cell surface. A higher fluorescence intensity in the presence of PF-04634817 indicates
inhibition of internalization.[11]

Summary and Conclusion

PF-04634817, a dual CCR2/CCR5 antagonist, has demonstrated clear in vivo target
engagement in both preclinical models and human clinical trials. Pharmacodynamic markers,
such as increased serum MCP-1 and reduced circulating monocytes, confirm the biological
activity of the compound. In a mouse model of diabetic nephropathy, PF-04634817 showed
protective effects on renal function and structure. However, in Phase Il clinical trials for diabetic
nephropathy and diabetic macular edema, the observed efficacy was modest and did not meet
the predefined endpoints for continued development in these indications. The data and
methodologies presented in this guide provide a comprehensive technical overview for
researchers and drug development professionals interested in the in vivo effects of
CCR2/CCRS5 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria
in Adults with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

2. Combined inhibition of CCR2 and ACE provides added protection against progression of
diabetic nephropathy in Nos3-deficient mice - PubMed [pubmed.ncbi.nim.nih.gov]

3. journals.physiology.org [journals.physiology.org]

4. A modest decrease in endothelial NOS in mice comparable to that associated with human
NOS3 variants exacerbates diabetic nephropathy - PMC [pmc.ncbi.nim.nih.gov]

5. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.researchgate.net/figure/Representative-data-showing-Receptor-Modulation-Internalization-assay-format-Data_fig1_283791680
https://www.benchchem.com/product/b3028504?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6224665/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6224665/
https://pubmed.ncbi.nlm.nih.gov/31566438/
https://pubmed.ncbi.nlm.nih.gov/31566438/
https://journals.physiology.org/doi/full/10.1152/ajprenal.00340.2019
https://pmc.ncbi.nlm.nih.gov/articles/PMC3033253/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3033253/
https://www.researchgate.net/figure/Effect-of-early-intervention-with-PF-04634817-on-albuminuria-and-renal-function-in_fig1_336175485
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

6. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria
in Adults with Overt Diabetic Nephropathy - PubMed [pubmed.ncbi.nim.nih.gov]

e 7. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-
Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

e 8. HTRF Human and Mouse Phospho-ERK (Thr202/Tyr204) Detection Kit, 500 Assay Points
| Rewvity [revvity.com]

* 9. Mechanisms of internalization and recycling of the chemokine receptor, CCR5 - PubMed
[pubmed.ncbi.nim.nih.gov]

e 10. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
e 11. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [In Vivo Effects of CCR2/CCRS5 Inhibition by PF-
04634817: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3028504+#in-vivo-effects-of-ccr2-ccrs-inhibition-by-pf-
04634817]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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